2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide
Description
2-(3-Methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide is a structurally complex acetamide derivative characterized by a central acetamide group bridging two aromatic systems: a 3-methylphenyl moiety and a benzyl group substituted with a pyridin-2-yloxy fragment at the meta position. This compound’s design integrates pharmacophoric elements known to influence bioactivity, including the methyl group (enhancing lipophilicity) and the pyridine-oxygen linker (modulating electronic and steric interactions).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-6-4-7-17(12-16)14-20(24)23-15-18-8-5-9-19(13-18)25-21-10-2-3-11-22-21/h2-13H,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSEUCKQXVVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6443-5506 is myosin , a contractile protein found in the fast muscle fibers. These fibers are particularly susceptible to damage in conditions such as Duchenne and Becker muscular dystrophies.
Mode of Action
F6443-5506 acts by modulating myosin in fast muscle fibers. By interacting with myosin, F6443-5506 reduces the stress experienced by these fibers during muscle contraction. This protective effect allows the muscle to function without incurring damage.
Biochemical Pathways
The compound’s interaction with myosin suggests it may influence pathways related to muscle contraction and stress response.
Pharmacokinetics
It is generally understood that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The modulation of myosin by F6443-5506 results in a decrease in muscle fiber stress, which in turn prevents damage to the muscle. This protective effect is particularly beneficial in conditions where fast muscle fibers are prone to damage, such as Duchenne and Becker muscular dystrophies.
Action Environment
The action, efficacy, and stability of F6443-5506 can be influenced by various environmental factors. These may include the physiological state of the patient, the presence of other medications, and specific genetic factors. Detailed studies on these aspects are yet to be conducted.
Biological Activity
The compound 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide is a member of the acetamide class and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 296.38 g/mol
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of related acetamides. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activity of these compounds often correlates with their structural characteristics, particularly the substituents on the phenyl ring.
| Compound Structure | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl) | High | Moderate | Moderate |
| N-(4-fluorophenyl) | High | Low | Low |
| N-(3-bromophenyl) | High | Moderate | Moderate |
Structure-Activity Relationship (SAR)
The effectiveness of acetamides can be influenced by the position and type of substituents on the aromatic rings. For example:
- Compounds with halogenated substituents (e.g., chloro, bromo) tend to exhibit higher lipophilicity, facilitating cell membrane penetration.
- The presence of a pyridine moiety has been linked to enhanced biological activity due to its ability to interact with various biological targets .
Case Studies
- Antimicrobial Screening : A systematic screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that derivatives with specific substitutions exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antimicrobial agents based on structural modifications.
- Inhibitory Activity Studies : Inhibitory assays against c-KIT and BCR-ABL kinases showed that modifications in the chemical structure led to varying degrees of inhibitory activity, suggesting that similar approaches could be applied to optimize the activity of this compound against specific targets .
Comparison with Similar Compounds
Substituents on the Phenyl Rings
- 3-Methylphenyl vs. Halogenated Phenyl Groups: Compounds like N-(3-bromo-2-methylphenyl)acetamide () replace the methyl group with a bromine atom, altering electronic properties and steric bulk. However, the methyl group in 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide may favor metabolic stability over halogenated analogs .
- Ethoxy vs. Pyridin-2-yloxy Linkers: N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide () substitutes the pyridin-2-yloxy group with an ethoxy moiety.
Heterocyclic Modifications
- Pyridine vs. Thiophene/Furan Cores: N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide () replaces the 3-methylphenyl group with a thiophene. Conversely, the methylphenyl group in the target compound may improve selectivity for aromatic hydrocarbon receptors .
- Triazolopyridazine Derivatives :
Compounds like N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () feature a triazolopyridazine core instead of a simple pyridine. These systems exhibit rigid planar structures, favoring intercalation with DNA or kinase inhibition, whereas the target compound’s flexibility may suit allosteric binding sites .
Acetamide Side Chain Variations
- N-Substituents: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide () introduces a pyrrolidinone ring on the acetamide’s nitrogen, adding conformational constraints and hydrogen-bond donors. The target compound’s unmodified acetamide chain prioritizes synthetic accessibility and passive membrane diffusion .
Unique Features of this compound
- Balanced Lipophilicity : The 3-methylphenyl group optimizes logP values for blood-brain barrier penetration, contrasting with polar analogs like N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (), which may exhibit reduced CNS activity .
- Dual Aromatic-Heterocyclic Pharmacophore : The pyridin-2-yloxy group provides a unique combination of hydrogen-bond acceptance (via pyridine nitrogen) and π-system interactions, distinguishing it from simpler phenyl ethers or alkyl-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
